2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine
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Overview
Description
2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with 4-cyclopropylpiperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous solvents.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.
Piperazine derivatives: Compounds with a piperazine ring that exhibit various biological activities.
Cyclopropyl derivatives: Compounds containing a cyclopropyl group known for their stability and unique reactivity.
Uniqueness: 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine stands out due to its combined structural features of a pyrazine ring, a piperidine ring, and a cyclopropyl group, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(4-cyclopropylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-9-14-5-6-15-12)16-7-3-11(4-8-16)10-1-2-10/h5-6,9-11H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZNFIPNNMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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